molecular formula C13H11ClO2S B14436483 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione CAS No. 78490-04-7

2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione

Cat. No.: B14436483
CAS No.: 78490-04-7
M. Wt: 266.74 g/mol
InChI Key: ZCVRQGHEEUPOIA-UHFFFAOYSA-N
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Description

2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the propan-2-yl sulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium thiolate or primary amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis (programmed cell death) is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound from which 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione is derived.

    Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone with antimicrobial properties.

    Juglone: Another natural derivative with antifungal and antibacterial activities.

Uniqueness

This compound is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

78490-04-7

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

2-chloro-3-propan-2-ylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C13H11ClO2S/c1-7(2)17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3

InChI Key

ZCVRQGHEEUPOIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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